Ethyl 2-amino-4,4,4-trifluorobutanoate
Overview
Description
Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound with the molecular weight of 221.61 . Its IUPAC name is this compound hydrochloride .
Synthesis Analysis
A method has been developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular structure of this compound hydrochloride is represented by the linear formula C6H11ClF3NO2 . The InChI code for this compound is 1S/C6H10F3NO2.ClH/c1-2-12-5 (11)4 (10)3-6 (7,8)9;/h4H,2-3,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 221.61 . It is a liquid at room temperature . The density of this compound is 1.162 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-amino-4,4,4-trifluorobutanoate has been utilized in various chemical syntheses. A study by Khudina et al. (2019) described the synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids via dealkylation of ethyl 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoates. These compounds were found to be effective and selective inhibitors of carboxylesterase (CES) without significantly inhibiting cholinesterases. They also showed high antioxidant activity (Khudina et al., 2019). Zhu et al. (2005) reported that under heterogeneous catalysis, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate or its Schiff base could be selectively reduced in good yield by hydrogenation to give a diamine, or to form five or six-membered ring heterocycles, depending on the type of catalyst used (Zhu et al., 2005).
Biocatalysis and Asymmetric Synthesis
In the field of biocatalysis, Venkataraman and Chadha (2015) demonstrated the preparation of optically pure (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate using Candida parapsilosis ATCC 7330, highlighting the possibility of using the same biocatalyst for producing this compound using different strategies (Venkataraman & Chadha, 2015). Han et al. (2019) disclosed a method specifically developed for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are in great demand as bioisosteres of leucine moiety in drug design (Han et al., 2019).
Other Applications
Further studies have explored various applications of this compound derivatives. For instance, Goryaeva et al. (2020) investigated the peculiarities of three-component cyclization involving ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines, demonstrating the impact of specific methyl ketones on the stereoselectivity of transformations (Goryaeva et al., 2020). Bonnet-Delpon et al. (2010) studied the cycloaddition of Ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides, facilitating the synthesis of substituted trifluoromethylpyrrolidines (Bonnet-Delpon et al., 2010).
Safety and Hazards
Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a combustible liquid . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-amino-4,4,4-trifluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAJBKDTUWYBQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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